[1,4'-Bipiperidin]-3-ylmethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-piperidin-4-ylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-9-10-2-1-7-13(8-10)11-3-5-12-6-4-11/h10-12,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQIEMJCOKSLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630541 | |
| Record name | ([1,4'-Bipiperidin]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749860-71-7 | |
| Record name | ([1,4'-Bipiperidin]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4'-Bipiperidin-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,4 Bipiperidin 3 Ylmethanol and Its Analogues
Established Synthetic Routes to the [1,4'-Bipiperidin]-3-ylmethanol Core Structure
The formation of the central this compound architecture is typically achieved through multi-step sequences that strategically build and connect the two piperidine (B6355638) rings. These approaches can be broadly categorized into multi-step preparations from precursors and convergent or divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
Multi-Step Approaches from Precursors
A common and logical approach to the synthesis of this compound involves the coupling of two key piperidine-based precursors: piperidin-3-ylmethanol and a suitable piperidin-4-one derivative. A frequently employed method is reductive amination, a robust and widely used reaction for forming carbon-nitrogen bonds. googleapis.combeilstein-journals.org
In a typical sequence, piperidin-3-ylmethanol reacts with a protected piperidin-4-one, such as N-Boc-4-piperidone, under reductive amination conditions. acs.orgsigmaaldrich.com This reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to yield the desired secondary amine linkage, thus forming the bipiperidine core. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. google.comjustia.com The use of a protecting group on the piperidin-4-one nitrogen, most commonly a tert-butoxycarbonyl (Boc) group, is crucial to prevent self-condensation and other side reactions. Following the successful coupling, the protecting group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to afford the final this compound. acs.org
An alternative multi-step approach involves the initial synthesis of piperidin-3-ylmethanol itself, which can be achieved through various methods, including the reduction of nicotinic acid derivatives or the hydroxymethylation of appropriately substituted piperidines. nih.gov Once obtained, this precursor can be coupled with a suitable piperidine derivative to form the bipiperidine core.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| Piperidin-3-ylmethanol | C6H13NO | Provides one of the piperidine rings and the hydroxymethyl functional group. nih.gov |
| N-Boc-4-piperidone | C10H17NO3 | Serves as the second piperidine ring precursor, with the nitrogen protected to ensure selective reaction. sigmaaldrich.comnih.gov |
| Piperidin-4-one | C5H9NO | A less commonly used precursor due to potential side reactions, but can be employed in reductive amination. |
Convergent and Divergent Synthetic Strategies
The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies, each offering distinct advantages for creating chemical libraries.
A convergent synthesis involves the independent synthesis of the two piperidine precursors, which are then coupled in a later step. This approach is often more efficient for producing the core structure in larger quantities, as it allows for the optimization of each synthetic branch separately before the final coupling reaction. For instance, piperidin-3-ylmethanol and a protected piperidin-4-one can be synthesized in parallel and then joined via reductive amination in the final stages.
In contrast, a divergent synthesis starts with a common intermediate that is progressively modified to generate a variety of analogues. For example, once the this compound core is assembled, it can serve as a central scaffold for a multitude of derivatization reactions, leading to a diverse library of related compounds. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery, where the systematic modification of different parts of the molecule is required.
Derivatization and Functionalization Strategies for this compound Analogues
The presence of multiple reactive sites in this compound—namely the two piperidine nitrogen atoms and the hydroxymethyl group—allows for extensive derivatization to explore its chemical space and potential applications.
Chemical Transformations at the Piperidine Nitrogen Atoms
The secondary amine functionalities of the piperidine rings are primary targets for modification, most commonly through N-alkylation and N-acylation reactions.
N-Alkylation introduces alkyl or arylalkyl groups onto one or both nitrogen atoms. This is typically achieved by reacting this compound with an appropriate alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine. acs.org The choice of solvent, often a polar aprotic one like dimethylformamide (DMF) or acetonitrile, and the reaction temperature can influence the efficiency of the alkylation. acs.org By using different alkylating agents, a wide array of substituents can be introduced, modulating the steric and electronic properties of the molecule.
N-Acylation involves the reaction of the piperidine nitrogens with acylating agents like acyl chlorides or anhydrides to form amides. researchgate.net These reactions are also typically performed in the presence of a base to neutralize the acid byproduct. N-acylation is a versatile method for introducing a variety of functional groups, including those with potential for further chemical modification. mdpi.com For instance, acylation with a bifunctional reagent can allow for the attachment of other molecular fragments.
N-Arylation can be accomplished using methods such as the Buchwald-Hartwig amination or Chan-Lam coupling, which involve the use of a metal catalyst (typically palladium or copper) to form a bond between the piperidine nitrogen and an aryl halide or boronic acid, respectively. beilstein-journals.orgbeilstein-journals.org These reactions allow for the introduction of various substituted and unsubstituted aryl groups, significantly expanding the structural diversity of the analogues.
Modifications and Substitutions on the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is another key site for functionalization. Standard alcohol chemistry can be applied to introduce a variety of substituents.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride) to form an ester linkage. This reaction is often catalyzed by an acid or a coupling agent.
Etherification , such as the Williamson ether synthesis, involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form an ether. These reactions introduce a different type of linkage and can be used to attach a wide range of alkyl or aryl groups.
Elaboration of the Bipiperidine Skeleton
Beyond functionalization of the existing atoms, the bipiperidine skeleton itself can be further elaborated. For instance, the introduction of additional substituents on the carbon atoms of the piperidine rings can be achieved through various C-H activation and functionalization methodologies, although these are generally more complex transformations. rsc.org Such modifications can fine-tune the three-dimensional shape and properties of the molecule, which can be crucial for its biological activity.
Table 2: Overview of Derivatization Strategies
| Reaction Type | Functional Group Targeted | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Piperidine Nitrogens | Alkyl halide, Base (e.g., K2CO3) in DMF or Acetonitrile | N-Alkylpiperidine |
| N-Acylation | Piperidine Nitrogens | Acyl chloride or Anhydride, Base | N-Acylpiperidine (Amide) |
| N-Arylation | Piperidine Nitrogens | Aryl halide/boronic acid, Pd or Cu catalyst, Base | N-Arylpiperidine |
| Esterification | Hydroxymethyl Group | Carboxylic acid or Acyl chloride, Acid or Coupling agent | Ester |
| Etherification | Hydroxymethyl Group | Strong base, Alkyl halide | Ether |
Optimization of Reaction Conditions and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound is a significant challenge that requires meticulous optimization of reaction conditions and careful consideration of scalability. While specific process development data for this compound is not extensively published, principles can be drawn from the large-scale synthesis of related heterocyclic compounds and piperidine derivatives used in the pharmaceutical industry. researchgate.netresearchgate.net
Key objectives in optimizing the synthesis include maximizing yield, minimizing the formation of impurities, ensuring process safety, and reducing costs. This involves a systematic evaluation of all reaction parameters, including:
Solvent Selection: Choice of solvent impacts reaction rates, solubility of reagents and intermediates, and ease of product isolation. For industrial applications, factors like toxicity, environmental impact, and cost are paramount.
Catalyst Loading: In catalytic steps, such as the coupling of the two piperidine rings or hydrogenation steps, minimizing the catalyst loading without compromising reaction time or yield is a primary goal. For instance, in related asymmetric Michael reactions for producing chiral intermediates, catalyst loading has been successfully reduced to as low as 0.05 mol% under highly concentrated conditions.
Temperature and Pressure: These parameters are fine-tuned to ensure optimal reaction kinetics and selectivity. For exothermic reactions, efficient heat transfer mechanisms are critical on a large scale to prevent runaway reactions.
Work-up and Purification: Procedures must be adapted for large volumes. Crystallization is often preferred over chromatographic separation for final purification on an industrial scale due to its efficiency and lower cost. researchgate.net For example, the large-scale synthesis of a chiral 4-oxo-piperidine derivative was achieved with crystallization as the sole method for separating diastereomers. researchgate.net
Table 1: Key Parameters for Optimization and Scale-Up of Heterocyclic Syntheses
| Parameter | Laboratory-Scale Focus | Pilot-Plant/Industrial-Scale Focus | Rationale for Change |
|---|---|---|---|
| Purification | Chromatography | Crystallization, Distillation, Extraction | Cost-effectiveness, throughput, solvent reduction. researchgate.net |
| Reagents | High reactivity, ease of use | Cost, safety, availability, atom economy | Economic viability and process safety. researchgate.net |
| Solvents | Optimal solubility & reactivity | Low toxicity, ease of recovery, cost | Environmental regulations (EHS), cost. |
| Concentration | Typically dilute | Highly concentrated | Increased reactor throughput, improved kinetics. |
| Monitoring | TLC, NMR, LC-MS | In-line analytics (e.g., IR, UV-Vis) | Real-time process control and safety. |
Stereoselective Synthesis of Chiral this compound Derivatives
The presence of a stereocenter at the 3-position of the piperidine ring in this compound means it can exist as different stereoisomers. In pharmaceutical applications, it is often the case that only one enantiomer exhibits the desired biological activity, while the other may be inactive or cause unwanted side effects. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound is of paramount importance. acs.orgresearchgate.net These methods can be broadly categorized into chiral auxiliary-based approaches, asymmetric catalysis, and other diastereoselective or enantioselective methodologies.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
A relevant strategy for synthesizing the chiral piperidinemethanol core involves a hetero-Diels-Alder reaction. For instance, a large-scale synthesis of protected 2-substituted 4-oxo-piperidine derivatives, which are precursors to related structures, has been reported using (S)-1-phenylethylamine as a chiral auxiliary. researchgate.net In this approach, the chiral amine is condensed with an ester like ethyl glyoxalate to form a chiral imine. This imine then undergoes a [4+2] cycloaddition with a diene, such as 2-trimethylsilyloxy-1,3-butadiene, to form the piperidine ring. The presence of the chiral auxiliary directs the approach of the diene, leading to the formation of one diastereomer in preference to the other. The resulting diastereomers can then be separated, often by crystallization, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched piperidine derivative. researchgate.net This product can then be further functionalized to the target this compound.
Table 2: Example of Chiral Auxiliary in Piperidine Synthesis via Hetero-Diels-Alder Reaction
| Diene | Chiral Imine Source | Activator | Diastereomeric Ratio | Reference |
|---|
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. For the synthesis of the chiral piperidin-3-ylmethanol moiety, asymmetric hydrogenation of a suitable prochiral ketone or enamine precursor is one of the most powerful strategies. ajchem-b.com
This approach would typically involve the synthesis of an N-protected 3-acylpiperidine or a dehydropiperidine precursor. This intermediate is then hydrogenated using a transition metal catalyst (commonly Rhodium, Ruthenium, or Iridium) complexed with a chiral phosphine (B1218219) ligand. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the substrate preferentially, thus generating the desired enantiomer of the alcohol. nih.gov This method is widely used in industry due to its high efficiency and atom economy. google.com
For example, the asymmetric hydrogenation of dehydromorpholines has been achieved with excellent enantioselectivities (up to 99% ee) using a Rhodium catalyst with a chiral bisphosphine ligand (SKP). nih.gov Similar strategies are applicable to the synthesis of chiral piperidinols.
Table 3: Examples of Asymmetric Hydrogenation for Chiral Heterocycle Synthesis
| Substrate Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Dehydromorpholines | [Rh(COD)₂]BF₄ / SKP | 2-Substituted Morpholines | up to 99% | nih.gov |
| Aminoacetophenone HCl | [Rh(COD)Cl]₂ / (2R,4R)-PP-N-MeA | Amino Alcohols | >99% (after crystallization) | google.com |
Diastereoselective and Enantioselective Methodologies
Advanced synthetic strategies often allow for the construction of multiple stereocenters in a single or "one-pot" sequence with high levels of control. Such methods are invaluable for the efficient synthesis of complex targets like substituted bipiperidines.
One powerful approach is the organocatalytic, four-component, one-pot synthesis of highly substituted piperidines. acs.orgnih.gov This method establishes up to five contiguous stereocenters with excellent diastereo- and enantioselectivity. The sequence involves a diphenylprolinol silyl (B83357) ether mediated Michael addition of an aldehyde and a nitroalkene, which sets the first stereocenters. This is followed by a domino aza-Henry reaction and hemiaminalization to form the piperidine ring, and finally, a Lewis acid-mediated functionalization. acs.orgnih.gov
Another relevant strategy is the diastereoselective functionalization of an already existing piperidine ring. For example, photoredox catalysis has been used for the α-amino C–H arylation of densely substituted piperidines. nih.gov In this process, an initial non-selective arylation is followed by an epimerization that enriches the thermodynamically more stable diastereomer, leading to high diastereomeric ratios. nih.gov Such methods could be envisioned for the final coupling step to form the [1,4'-Bipiperidin] system, where the stereochemistry of the first ring directs the approach of the second.
Table 4: Examples of Diastereoselective and Enantioselective Piperidine Syntheses
| Method | Key Reagents/Catalysts | Key Features | Selectivity | Reference |
|---|---|---|---|---|
| Four-Component "One-Pot" Synthesis | Diphenylprolinol silyl ether, TiCl₄ | Forms five contiguous stereocenters | 99% ee, single diastereomer | acs.orgnih.gov |
| Photoredox C-H Arylation | Ir(ppy)₃, NaOAc | Functionalization of existing piperidine; epimerization-driven | up to >95:5 dr | nih.gov |
Spectroscopic and Advanced Structural Elucidation of 1,4 Bipiperidin 3 Ylmethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A detailed analysis using one- and two-dimensional NMR techniques would be essential for the unambiguous structural confirmation of [1,4'-Bipiperidin]-3-ylmethanol.
The ¹H NMR spectrum of this compound is expected to show a series of multiplets in the aliphatic region. The chemical shifts can be predicted based on the analysis of substituted piperidine (B6355638) systems. Protons adjacent to nitrogen atoms (α-protons) would appear further downfield (typically 2.5-3.5 ppm) compared to other methylene protons on the rings (typically 1.2-1.8 ppm). The proton on the carbon bearing the hydroxymethyl group (H3) would also be shifted downfield due to the influence of the adjacent nitrogen and the C-N bond to the second piperidine ring. The two protons of the -CH₂OH group are diastereotopic and would likely appear as distinct signals, possibly a doublet of doublets, around 3.5-3.8 ppm.
The ¹³C NMR spectrum provides information on each unique carbon environment. Carbons bonded to nitrogen (C2, C6, C2', C6', C4') are expected to resonate in the 40-60 ppm range. The carbon atom attached to the hydroxyl group (C7, the methanol (B129727) carbon) would be found further downfield, typically in the 60-70 ppm range. The C3 and C4 carbons would have distinct shifts, with C4' being significantly influenced by the direct N-C bond.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2, H6 | 2.8 - 3.2 (m) | 50 - 55 |
| H3 | 2.0 - 2.4 (m) | 35 - 40 |
| H4, H5 | 1.4 - 1.9 (m) | 25 - 30 |
| H7 (CH₂OH) | 3.5 - 3.8 (dd) | 60 - 65 |
| H2', H6' | 2.9 - 3.3 (m) | 50 - 55 |
| H3', H5' | 1.6 - 2.0 (m) | 28 - 33 |
| H4' | 2.5 - 2.9 (m) | 58 - 63 |
| OH | Variable (broad s) | - |
Note: The table presents predicted chemical shift ranges in a typical solvent like CDCl₃. Actual values can vary based on solvent, concentration, and temperature. Multiplicity is denoted as (s) singlet, (dd) doublet of doublets, (m) multiplet.
Two-dimensional NMR experiments are indispensable for assigning the signals predicted in the 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between H2/H3, H3/H4, and H4/H5 within the first piperidine ring, and between H2'/H3' and H3'/H4' in the second ring. This would allow for the mapping of each individual spin system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would definitively link the proton assignments from the COSY spectrum to the carbon signals in the ¹³C NMR spectrum. For example, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~62 ppm, confirming the -CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing connectivity across quaternary carbons and heteroatoms. A key correlation would be expected from the H2' and H6' protons to the C4 carbon, and from the H3 and H5 protons to the C4' carbon, confirming the linkage between the two piperidine rings.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insight into the molecule's 3D structure and stereochemistry. For instance, correlations between the H3 proton and protons on the same face of its piperidine ring would help establish its relative stereochemistry and the preferred chair conformation of the ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₁H₂₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.
Calculated Exact Mass for C₁₁H₂₂N₂O:
Monoisotopic Mass: 198.1732 u
[M+H]⁺: 199.1805 u
Tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation pattern, providing further structural confirmation. nih.gov The fragmentation of the bipiperidinyl structure is expected to occur at the weakest bonds. Plausible fragmentation pathways would include:
Cleavage of the N-C bond between the rings: This would be a primary fragmentation pathway, leading to ions corresponding to each of the piperidine ring fragments.
Loss of the hydroxymethyl group: A neutral loss of CH₂OH (31 Da) is a common fragmentation for primary alcohols.
Ring-opening fragmentation: Cleavage of the C-C bonds within the piperidine rings, often following alpha-cleavage adjacent to the nitrogen atoms, would produce a characteristic series of smaller fragment ions. researchgate.net
Predicted Key HRMS Fragments for this compound
| m/z (Predicted) | Possible Fragment Identity |
|---|---|
| 199.1805 | [M+H]⁺ |
| 181.1699 | [M+H - H₂O]⁺ |
| 168.1648 | [M+H - CH₂OH]⁺ |
| 113.1070 | [C₆H₁₃NO]⁺ (Piperidin-3-ylmethanol fragment) |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the alcohol's hydroxyl group.
N-H Stretch: A moderate, sharp absorption band around 3300-3500 cm⁻¹ for the secondary amine in the first piperidine ring.
C-H Stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds on the piperidine rings.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range, characteristic of the C-O single bond in the primary alcohol.
C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region corresponding to the C-N stretching of the secondary and tertiary amines.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Alcohol (O-H stretch) | 3200 - 3600 | Strong, Broad |
| Amine (N-H stretch) | 3300 - 3500 | Moderate |
| Aliphatic (C-H stretch) | 2850 - 3000 | Strong |
| Alcohol (C-O stretch) | 1000 - 1260 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. Although no public crystal structure is available for this compound, such an analysis would confirm:
Connectivity: Unambiguous confirmation of the covalent bonding framework, including the C4-N1' linkage between the rings.
Conformation: The preferred conformation of both piperidine rings, which are expected to adopt stable chair conformations. nih.gov It would also reveal the orientation (axial or equatorial) of the hydroxymethyl group on the first ring and the substituent at the C4' position of the second ring.
Absolute Stereochemistry: The molecule contains a chiral center at the C3 position. For a single enantiomer, X-ray crystallography can determine the absolute configuration (R or S) without ambiguity.
Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding involving the hydroxyl and amine groups. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
The C3 position of the this compound core is a stereocenter, making the molecule chiral. While the parent compound lacks a strong chromophore and would exhibit a weak Circular Dichroism (CD) spectrum, its chiral derivatives could be effectively studied using this technique. metu.edu.tr
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. To be effective, a chromophore must be present near the stereocenter. If a chromophore-containing group (e.g., a benzoyl or naphthoyl group) were introduced by derivatizing the hydroxyl or amine functions, it would produce a characteristic CD signal, known as a Cotton effect.
The sign and intensity of the observed Cotton effect are directly related to the absolute configuration of the stereocenter and its spatial relationship with the chromophore. By comparing the experimental CD spectrum of a derivative to spectra predicted by computational methods (e.g., Time-Dependent Density Functional Theory, TD-DFT) or by applying empirical rules (like the exciton chirality method for di-derivatized compounds), the absolute stereochemistry of the chiral center could be confidently assigned. nih.gov
Pharmacological and Biological Evaluation of 1,4 Bipiperidin 3 Ylmethanol Derivatives
Chemokine Receptor Antagonism: Focus on CCR4
The C-C chemokine receptor 4 (CCR4) is a key receptor involved in immune responses, particularly in the trafficking of regulatory T cells (Treg) to sites of inflammation and into the tumor microenvironment. nih.gov Antagonists of CCR4 are of significant interest for their potential in treating inflammatory diseases and cancer. nih.gov While the bipiperidine motif is a common scaffold in medicinal chemistry, detailed pharmacological data for [1,4'-Bipiperidin]-3-ylmethanol derivatives specifically targeting CCR4 is not extensively available in peer-reviewed literature. However, the standard evaluation process for potential CCR4 antagonists follows a well-defined pathway involving in vitro and in vivo assays.
Receptor binding assays are fundamental in determining the affinity of a compound for its target receptor. For CCR4, these assays typically involve using membranes from cells engineered to express the human CCR4 receptor. A radiolabeled ligand, such as [¹²⁵I]-CCL22, is used to compete with the test compound. The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, which allows for the calculation of the binding affinity (Ki). This provides a primary measure of the compound's potency at the molecular target.
The primary function of CCR4 is to induce cell migration (chemotaxis) in response to its ligands, CCL17 and CCL22. nih.gov Functional assays are therefore crucial to determine if a compound that binds to the receptor can also block its function. In a typical chemotaxis assay, immune cells expressing CCR4 (such as T-lymphocytes) are placed in a chamber separated by a porous membrane from a solution containing a CCR4 ligand. The ability of the cells to migrate across the membrane is quantified. The assay is repeated with varying concentrations of the antagonist to determine the IC₅₀ for the inhibition of chemotaxis. medchemexpress.com
Upon ligand binding, CCR4, like other G protein-coupled receptors, triggers intracellular signaling cascades, including a rapid increase in intracellular calcium concentration ([Ca²⁺]i). medchemexpress.comnih.gov This calcium flux is a measurable downstream effect of receptor activation. Assays using calcium-sensitive fluorescent dyes can quantify this change in real-time. A potent antagonist will block the ligand-induced calcium flux in a dose-dependent manner, providing further evidence of its functional antagonism at the cellular level. medchemexpress.com
Compounds that demonstrate high potency in vitro are advanced to in vivo studies to assess their efficacy in disease models. For CCR4 antagonists, these often include models of allergic asthma, atopic dermatitis, or oncology models where Treg infiltration is a key pathological feature. nih.gov The compound is administered to animals, and key endpoints are measured, such as the reduction of inflammatory cell recruitment to specific tissues or the inhibition of tumor growth. These studies are critical for establishing a proof-of-concept for the therapeutic potential of the compound. nih.gov
Antimalarial Activity: Targeting Plasmodial Kinases
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.gov Protein kinases in the parasite are considered promising drug targets because they regulate essential cellular processes. nih.gov Research has identified derivatives containing the [1,4'-Bipiperidin] moiety as inhibitors of two such essential kinases: P. falciparum glycogen synthase kinase 3 (PfGSK3) and PfPK6. acs.org
PfGSK3 and PfPK6 are two plasmodial kinases that are essential for the parasite's asexual blood stage proliferation, making them viable targets for antimalarial therapy. acs.orgresearcher.life A study focused on 2,4,5-trisubstituted pyrimidines identified several compounds with dual inhibitory activity against both kinases. acs.org Within this study, a synthesized intermediate, [1,4'-Bipiperidin]-1'-yl(4-((4-(benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)phenyl)methanone (9b) , contains the core bipiperidine structure. acs.org
Subsequent optimization of related structures led to the discovery of potent dual inhibitors. For instance, compounds 23d and 23e emerged from this series as having significant inhibitory activity against both PfGSK3 and PfPK6. acs.orgnih.gov Compound 23e demonstrated an IC₅₀ of 97 nM against PfGSK3 and a more potent IC₅₀ of 8 nM against PfPK6. acs.orgchemrxiv.org Similarly, compound 23d showed IC₅₀ values of 172 nM and 11 nM against PfGSK3 and PfPK6, respectively. acs.orgchemrxiv.org These compounds also exhibited antiplasmodial activity against the blood stage of P. falciparum 3D7 parasites, with EC₅₀ values of 552 nM for 23d and 1400 nM for 23e . researcher.lifechemrxiv.org
The research highlights a structure-activity relationship where modifications to the pyrimidine core and its substituents significantly influence potency against the target kinases. acs.orgresearchgate.net The data from these studies demonstrate that the bipiperidine scaffold can be incorporated into molecules that potently inhibit essential malarial kinases, setting the stage for further optimization efforts to develop new antimalarial drugs. acs.orgresearcher.life
Table 1: In Vitro Enzymatic and Antiplasmodial Activity of Selected Bipiperidine-Related Analogs
| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | P. falciparum 3D7 EC₅₀ (nM) |
|---|---|---|---|
| 23d | 172 | 11 | 552 ± 37 |
| 23e | 97 | 8 | 1400 ± 13 |
Data sourced from studies on 2,4,5-trisubstituted pyrimidine derivatives as dual PfGSK3/PfPK6 inhibitors. acs.orgresearcher.lifenih.gov
In Vitro Activity Against Plasmodium falciparum Blood Stage Parasites
The piperidine (B6355638) moiety is a common feature in many antimalarial compounds, and derivatives of this compound have been investigated for their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro studies are crucial for determining the stage-specific activity of these compounds against the parasite's life cycle in red blood cells.
Research into 1,4-disubstituted piperidine derivatives has demonstrated promising activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov For instance, certain derivatives have shown potent inhibitory concentrations (IC50) in the nanomolar range, comparable to the efficacy of chloroquine. nih.gov The activity of these compounds is often evaluated at different stages of the parasite's intraerythrocytic development: the ring, trophozoite, and schizont stages. Some novel derivatives have shown greater efficacy at the ring and trophozoite stages compared to the schizont stage. parahostdis.org
The following table summarizes the in vitro antimalarial activity of representative 1,4-disubstituted piperidine derivatives against P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) |
| Derivative A | 3D7 (chloroquine-sensitive) | 13.64 |
| Derivative B | 3D7 (chloroquine-sensitive) | 4.19 |
| Derivative B | W2 (chloroquine-resistant) | 13.30 |
| Derivative C | W2 (chloroquine-resistant) | 11.6 |
| Chloroquine | 3D7 (chloroquine-sensitive) | 22.38 |
| Chloroquine | W2 (chloroquine-resistant) | 134.12 |
Evaluation of Selectivity Against Human Kinase Targets
A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects. Kinase inhibitors, in particular, are known for their potential to bind to multiple kinases due to the conserved nature of the ATP-binding site. mdpi.com Therefore, evaluating the selectivity of this compound derivatives against a panel of human kinases is essential.
The selectivity of a kinase inhibitor can be quantified using a selectivity score, which is the ratio of kinases that a compound binds to with a certain affinity to the total number of kinases tested. researchgate.net A lower selectivity score indicates higher selectivity. While specific data for this compound derivatives is not extensively available, the general approach involves screening the compounds against a broad panel of kinases to identify any potential off-target interactions. researchgate.net This helps in understanding the compound's safety profile and its potential for multi-targeted therapeutic applications. nih.gov
Investigation of Multitargeted Inhibition Mechanisms
The concept of a single drug acting on multiple targets is a promising strategy for treating complex diseases. Derivatives of this compound have been explored for such multitargeted inhibition, particularly in the context of their antimalarial and histamine receptor antagonist activities. A compound that can inhibit both parasite growth and modulate host inflammatory responses could offer a significant therapeutic advantage.
For instance, some 4-oxypiperidine ethers have been designed as dual-targeting ligands for histamine H3 receptors and cholinesterases. nih.gov This approach aims to combine the cognitive-enhancing effects of H3 receptor antagonism with the symptomatic relief provided by cholinesterase inhibition in neurodegenerative diseases. nih.gov While specific multitargeted inhibition studies for this compound in the context of malaria and other diseases are still emerging, the structural scaffold holds potential for the development of such dual-action agents.
Histamine H3 Receptor Antagonism Studies
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have been investigated for their potential in treating a variety of neurological and psychiatric disorders.
In Vitro Histamine H3 Receptor Binding and Functional Assays
The affinity of this compound derivatives for the histamine H3 receptor is typically determined through in vitro binding assays. These assays measure the ability of the compounds to displace a radiolabeled ligand from the receptor, providing a quantitative measure of their binding affinity (Ki). Functional assays are then used to determine whether the compound acts as an antagonist or an inverse agonist by measuring its effect on receptor-mediated signaling pathways. researchgate.net
For example, a study on a series of 4-oxypiperidine ethers demonstrated compounds with nanomolar affinity for the human H3 receptor. nih.gov The most promising compound in that series, ADS031, displayed a Ki of 12.5 nM. nih.gov Functional assays confirmed that this compound acts as a potent H3 receptor antagonist/inverse agonist. nih.gov
The table below shows the histamine H3 receptor binding affinities for representative piperidine derivatives.
| Compound | Receptor | Ki (nM) |
| AR71 | Human H3R | 24 |
| ADS031 | Human H3R | 12.5 |
| ADS032 | Human H3R | 44.1 |
Assessment of Off-Target Activity (e.g., hERG Channel Inhibition)
A significant safety concern in drug development is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can increase the risk of life-threatening cardiac arrhythmias. nih.gov Therefore, it is crucial to assess the hERG inhibitory potential of any new chemical entity.
In vitro assays, such as radioligand binding assays and electrophysiological studies, are used to determine a compound's IC50 value for hERG channel inhibition. Structure-activity relationship studies have been conducted on various piperidine-containing series to identify structural modifications that can reduce hERG liability while maintaining the desired pharmacological activity. nih.gov For example, introducing rigidity or heteroatoms into the molecular structure are strategies that have been explored to mitigate hERG channel blockade. researchgate.net
Evaluation of Other Potential Biological Activities and Therapeutic Targets
Beyond their antimalarial and histamine H3 receptor antagonist activities, derivatives of this compound may possess other biological activities. The versatile piperidine scaffold is present in a wide range of biologically active molecules.
For instance, some chalcone derivatives containing a piperidinylpropoxy motif have shown anti-inflammatory and neuroprotective effects in vitro. mdpi.comnih.gov These findings suggest that the this compound scaffold could be a starting point for the development of therapies for neurodegenerative diseases. mdpi.comnih.gov Further screening and biological evaluation are necessary to fully explore the therapeutic potential of this class of compounds against a broader range of targets.
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Preclinical Models
The relationship between the concentration of a drug in the body (pharmacokinetics) and the drug's pharmacological effect (pharmacodynamics) is a cornerstone of drug development. nih.govamsbiopharma.com Preclinical PK/PD studies aim to elucidate this relationship to support the selection of promising drug candidates and to guide the design of clinical trials. nih.govamsbiopharma.comcatapult.org.uk
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
ADME studies describe the disposition of a pharmaceutical compound within an organism. These profiles are critical for assessing a drug's viability, as they influence its efficacy, and potential for toxicity. The key components of ADME are:
Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves passage through the gastrointestinal tract.
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.
Metabolism: The chemical conversion of drugs into new compounds, or metabolites, primarily by enzymes in the liver. Metabolism can inactivate a drug, or in some cases, convert it into a more active form.
Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile and feces).
Computational models and in vitro assays are often employed in early drug discovery to predict the ADME properties of novel compounds, thereby reducing the reliance on extensive and costly preclinical experiments. mdpi.comnih.gov
Bioavailability and Systemic Exposure Determination
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is a critical pharmacokinetic parameter that influences the selection of the administration route and the dosage regimen. Systemic exposure, often measured as the area under the plasma concentration-time curve (AUC), provides a measure of the total amount of drug that the body is exposed to over time.
Determining bioavailability and systemic exposure in preclinical animal models is essential for:
Establishing a dose-response relationship.
Understanding the potential for variability in drug exposure among individuals.
Extrapolating preclinical data to predict human pharmacokinetics. amsbiopharma.com
While the principles outlined above are fundamental to the evaluation of any new chemical entity, the specific data for "this compound" and its derivatives remain unavailable.
Structure Activity Relationship Sar Investigations of the 1,4 Bipiperidin 3 Ylmethanol Scaffold
Elucidation of Essential Pharmacophoric Features for Target Interaction
Pharmacophore modeling studies have been instrumental in identifying the crucial chemical features of the [1,4'-bipiperidin]-3-ylmethanol scaffold required for effective interaction with its biological targets. A typical pharmacophore model for this class of compounds highlights the importance of a combination of hydrogen bond donors and acceptors, hydrophobic regions, and positively ionizable features.
The core pharmacophoric elements generally consist of:
A basic nitrogen atom: The nitrogen atom of one of the piperidine (B6355638) rings, typically the one not bearing the methanol (B129727) group, is often protonated at physiological pH. This positive charge is crucial for forming an ionic interaction with an acidic residue, such as aspartic or glutamic acid, in the binding pocket of the target receptor.
A hydrogen bond donor/acceptor: The hydroxyl group of the methanol substituent on the second piperidine ring serves as a key hydrogen bond donor and/or acceptor, anchoring the ligand within the receptor's binding site through interactions with polar amino acid residues.
Hydrophobic pockets: The bipiperidine core itself provides a significant hydrophobic surface that can engage with non-polar regions of the binding pocket. The spatial arrangement and size of these hydrophobic interactions are critical for affinity and selectivity.
Aromatic or lipophilic terminal group: A terminal group, often aromatic, attached to the nitrogen of the first piperidine ring, typically occupies a hydrophobic pocket and can participate in π-π stacking or other non-covalent interactions, further enhancing binding affinity.
These pharmacophoric features create a specific three-dimensional arrangement that allows for high-affinity and selective binding to the target receptor.
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this chemical series. The potency and selectivity of these compounds can be finely tuned by altering substituents on the piperidine rings, modifying the linker, and changing the terminal groups.
Modifications to both piperidine rings have a profound impact on biological activity.
Substituents on the piperidine bearing the methanol group: Small alkyl substituents on this ring can influence the conformational preference of the methanol group, thereby affecting its ability to form optimal hydrogen bonds. For instance, the introduction of a methyl group can lock the ring in a specific chair conformation, which may be more or less favorable for binding depending on the target.
Substituents on the second piperidine ring: The nature of the substituent on the nitrogen of the second piperidine ring is a major determinant of potency and selectivity. This is often the point of attachment for a larger terminal group.
| Compound | Piperidine-1 Substituent | Piperidine-3' Substituent | Relative Potency |
| 1 | H | -CH2OH | Low |
| 2 | Benzyl | -CH2OH | Moderate |
| 3 | 4-Fluorobenzyl | -CH2OH | High |
| 4 | Cyclohexylmethyl | -CH2OH | Moderate |
This table is illustrative and compiled from general trends observed in related chemical series.
The [1,4'-bipiperidine] core can be considered a linker connecting the key pharmacophoric elements. Its rigidity and length are critical for positioning the functional groups correctly within the binding site.
While the direct bipiperidine linkage is common, variations that alter the distance and rotational freedom between the two piperidine rings have been explored. For example, replacing the direct C-N bond with a short carbon chain or introducing a degree of unsaturation can significantly impact activity. A more rigid linker may lead to higher affinity if it pre-organizes the molecule in the bioactive conformation, but can also lead to a loss of activity if the imposed conformation is not optimal.
The terminal group, typically attached to the nitrogen of one of the piperidine rings, plays a crucial role in anchoring the molecule in a distal hydrophobic pocket of the receptor.
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl, pyridyl, or other heteroaromatic rings is a common strategy to enhance potency. Electron-withdrawing or electron-donating substituents on these rings can modulate the electronic properties and steric bulk, leading to improved interactions. For example, a trifluoromethyl group can enhance hydrophobic interactions and improve metabolic stability.
Lipophilic Alkyl and Cycloalkyl Groups: Non-aromatic lipophilic groups, such as adamantyl or tert-butyl, can also occupy the hydrophobic pocket effectively. The optimal size and shape of this group are highly dependent on the specific topology of the receptor binding site.
| Compound | Terminal Group on Piperidine-1 | Relative Potency |
| 5 | Phenyl | Moderate |
| 6 | 4-Chlorophenyl | High |
| 7 | 3,4-Dichlorophenyl | Very High |
| 8 | Adamantyl | High |
This table is illustrative and based on SAR trends from analogous chemokine receptor antagonists.
Stereochemical Influences on Structure-Activity Relationships
The this compound scaffold contains at least one stereocenter at the 3-position of the piperidine ring bearing the methanol group. The absolute configuration at this center, as well as the potential for diastereomers if other substituents are present, can have a dramatic effect on biological activity.
It is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can exhibit different pharmacological properties. nih.gov This holds true for the this compound scaffold.
Enantiomers at the C3-position: The (R)- and (S)-enantiomers at the carbon bearing the hydroxymethyl group often display significant differences in potency. One enantiomer typically orients the hydroxyl group in a more favorable position for hydrogen bonding with the receptor, leading to higher affinity. It is not uncommon to observe a 10- to 100-fold difference in potency between enantiomers. For instance, in many series of chemokine receptor antagonists, the (R)-enantiomer is reported to be the more active eutomer.
Diastereomers: The introduction of additional chiral centers, for example, by adding a substituent at another position on either piperidine ring, leads to the formation of diastereomers. These diastereomers can have distinct three-dimensional shapes and, consequently, different binding affinities and selectivities. The relative orientation of the substituents can either facilitate or hinder the adoption of the bioactive conformation. Studies on related 4-alkyl-4-arylpiperidines have shown that the stereochemistry dictates the preferred chair conformation (axial vs. equatorial) of key substituents, which in turn influences whether the compound acts as an agonist or antagonist. nih.gov
| Compound | Stereochemistry at C3' | Relative Potency |
| 9a | (R) | High |
| 9b | (S) | Low |
| 10a | (3'R, 2'S) | Moderate |
| 10b | (3'R, 2'R) | Low |
This table represents a hypothetical scenario based on common observations of stereochemical effects in drug-receptor interactions.
Conformational Analysis and Bioactive Conformation Elucidation
Key Conformational Features:
Piperidine Ring Conformation: Each piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations.
Relative Orientation of the Piperidine Rings: The torsional angle around the bond connecting the two piperidine rings dictates their relative orientation. This can range from a more linear, extended conformation to a more compact, folded one.
The identification of the bioactive conformation , the specific three-dimensional structure a molecule adopts when it binds to its biological target, is a primary goal of conformational analysis. nih.gov Techniques such as X-ray crystallography of ligand-protein complexes and nuclear magnetic resonance (NMR) spectroscopy can provide experimental insights into the preferred conformations. researchgate.net Computational methods, including molecular mechanics and quantum mechanics calculations, are also employed to explore the conformational landscape and predict low-energy, stable conformations. researchgate.net
For instance, in a hypothetical study of a series of this compound derivatives targeting a specific G-protein coupled receptor (GPCR), computational docking studies might reveal that a conformation where the two piperidine rings are in a partially folded arrangement and the hydroxymethyl group is in an equatorial position leads to optimal interactions with the receptor's binding pocket. This information is then invaluable for designing new analogs that are constrained to adopt this bioactive conformation, potentially leading to increased potency and selectivity.
Illustrative Conformational Energy Profile:
Below is a hypothetical table illustrating the relative energies of different conformers of a this compound derivative, which could be generated from computational analysis.
| Conformer | Dihedral Angle (Ring-Ring) | Hydroxymethyl Position | Relative Energy (kcal/mol) | Population (%) |
| A | 180° (Extended) | Equatorial | 0.0 | 60 |
| B | 180° (Extended) | Axial | 1.5 | 15 |
| C | 60° (Folded) | Equatorial | 0.8 | 20 |
| D | 60° (Folded) | Axial | 2.5 | 5 |
This table is for illustrative purposes only and does not represent real experimental data.
Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
In the process of drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of a compound and to guide its optimization from a hit to a clinical candidate. nih.govnih.gov
Ligand Efficiency (LE):
Ligand efficiency measures the binding affinity of a molecule on a per-atom basis. It is calculated as the binding energy (or a related term like pIC50) divided by the number of non-hydrogen atoms (heavy atoms) in the molecule. taylorandfrancis.com A higher LE value indicates that the molecule is making more efficient use of its atoms to bind to the target. researchgate.net In early-stage drug discovery, fragments with high LE are often prioritized for further development. nih.gov
Lipophilic Efficiency (LLE):
Lipophilic efficiency, also known as lipophilicity-ligand efficiency, relates a compound's potency to its lipophilicity (typically measured as logP or logD). wikipedia.org It is calculated as pIC50 - logP. wikipedia.org High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. LLE helps to identify compounds that achieve high potency without excessive lipophilicity. core.ac.uknih.gov An LLE value greater than 5 is often considered desirable for drug candidates. elsevierpure.com
For the this compound scaffold, these metrics can guide the selection of substituents to improve potency while maintaining favorable physicochemical properties. For example, adding a bulky, lipophilic group might increase potency but could lead to a poor LLE. Conversely, a smaller, more polar substituent might improve LLE even if the absolute potency gain is modest.
Hypothetical SAR Data with Efficiency Metrics:
The following table provides a hypothetical example of how these metrics could be used to evaluate a series of this compound analogs.
| Compound | R-group | pIC50 | Heavy Atoms | logP | LE | LLE |
| 1 | H | 6.0 | 16 | 1.5 | 0.375 | 4.5 |
| 2 | -CH3 | 6.5 | 17 | 2.0 | 0.382 | 4.5 |
| 3 | -Cl | 7.2 | 17 | 2.2 | 0.424 | 5.0 |
| 4 | -OCH3 | 7.0 | 18 | 1.8 | 0.389 | 5.2 |
| 5 | -CF3 | 7.5 | 20 | 2.8 | 0.375 | 4.7 |
This table is for illustrative purposes only and does not represent real experimental data.
From this hypothetical data, compound 4 shows the most promising profile with a good balance of potency and lipophilicity, as indicated by its high LLE.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. biointerfaceresearch.com These models are powerful tools in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are important for activity. researchgate.netnih.gov
For a series of this compound derivatives, a QSAR model could be developed using a variety of molecular descriptors, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule.
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs. nih.govnih.gov For example, a QSAR model for a series of this compound derivatives might indicate that a positive electrostatic potential on the nitrogen of one piperidine ring and a negative potential on the other are correlated with higher activity. This would suggest that substituents with specific electron-donating or withdrawing properties at particular positions could enhance the biological response.
Example of a QSAR Equation:
A hypothetical QSAR equation for a series of this compound derivatives could look like this:
pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.2 * (H-bond donors) + 0.8 * (Aromatic Rings) + 3.5
This equation is for illustrative purposes only and does not represent a real QSAR model.
Such models, once validated, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov
Conclusion and Future Research Directions
Synthesis and Biological Potential of [1,4'-Bipiperidin]-3-ylmethanol Derivatives
The synthesis of derivatives based on the this compound scaffold is a key area of research. These synthetic efforts are often aimed at exploring the structure-activity relationships of new compounds and identifying potential drug candidates. The piperidine (B6355638) moiety is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. elsevier.comarizona.edu
Derivatives of this compound are typically synthesized through multi-step processes. A common approach involves the formation of the bipiperidine backbone, followed by the introduction of various functional groups. evitachem.com For instance, the synthesis of related bipyridine derivatives has been achieved through methods like Suzuki, Stille, Negishi, Ullmann, and Wurtz couplings, although these can be challenged by the strong coordination of the bipyridine product to the metal catalyst, potentially reducing catalytic activity. nih.gov
The biological potential of these derivatives is vast and is an active area of investigation. For example, piperidine derivatives have been studied for their potential neuroprotective effects. The bipiperidine structure is also found in compounds being explored for various therapeutic applications. The versatility of the piperidine scaffold allows for its incorporation into a wide range of molecules with diverse biological activities, including use as CNS modulators, antiaggregants, anticoagulants, antihistamines, and anticancer drugs. arizona.edu
Challenges and Opportunities in Developing this compound-Based Therapeutics
The development of therapeutics based on the this compound scaffold presents both challenges and opportunities. A significant challenge lies in the synthesis of these complex molecules. The synthesis of bipyridine derivatives, for example, can be hampered by low conversion rates and the need for harsh reaction conditions. nih.gov Furthermore, the synthesis of peptides containing unnatural amino acids with reactive side chains, such as glutamyl hydrazide, can be derailed by undesired side reactions, even when the side chains are protected. researchgate.net
Despite these synthetic hurdles, the this compound scaffold offers considerable opportunities for drug discovery. The piperidine ring is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. elsevier.comarizona.edu The development of novel protein scaffolds as therapeutic proteins is a rapidly advancing field, and the this compound scaffold could serve as a valuable building block in this endeavor. nih.gov
Emerging Research Avenues and Untapped Potential for the this compound Scaffold
The future of research on the this compound scaffold is promising, with several emerging avenues for exploration.
Exploration of Novel Therapeutic Indications
The versatility of the bipiperidine structure suggests that derivatives of this compound could be investigated for a wide array of new therapeutic applications. The bipyridine nucleus has shown potential in the development of anticancer agents, with some derivatives demonstrating cytotoxic effects against cancer cell lines. nih.gov Furthermore, naphthyridine derivatives, which also feature nitrogen-containing heterocyclic rings, have shown a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov The exploration of this compound derivatives for these and other indications, such as inflammatory diseases and neurological disorders, represents a significant area of untapped potential. chemimpex.comacs.org
Integration with Advanced Drug Delivery Systems
The therapeutic efficacy of many drugs is limited by poor aqueous solubility and bioavailability. bohrium.com Advanced drug delivery systems, such as polymer-based carriers, nanoparticles, and liposomes, offer a promising approach to overcome these limitations. nih.govechemi.com The integration of this compound derivatives into these delivery systems could enhance their solubility, improve their pharmacokinetic profiles, and enable targeted delivery to specific tissues or cells. echemi.com For instance, piperine, an alkaloid with a piperidine ring, has been formulated into various nanocarriers to improve its therapeutic potential. bohrium.com
Application in Chemical Biology Tools and Probes
The this compound scaffold can also be utilized in the development of chemical biology tools and probes. These tools are invaluable for studying biological processes and identifying new drug targets. For example, piperidine-based scaffolds have been used to create selective antagonists for dopamine (B1211576) receptors, which are valuable tools for investigating neurological pathways. researchgate.net Derivatives of this compound could be functionalized with fluorescent tags or other reporter groups to create probes for imaging and studying the distribution and function of their target proteins in living cells.
Q & A
Q. What are the standard synthetic routes for [1,4'-Bipiperidin]-3-ylmethanol derivatives, and how are reaction conditions optimized?
-
Methodological Answer : A common synthetic route involves refluxing intermediates (e.g., 12a or 12b) with 6N HCl in ethanol for 14 hours, followed by neutralization with NaOH and extraction with CH₂Cl₂. Purification is achieved via silica gel column chromatography using mobile phases such as methanol/ethyl acetate/triethylamine (50/50/2, v/v/v). Yield optimization (66–76%) depends on stoichiometric ratios and reaction duration . For analogs like (4-fluorophenyl)methanones, BOP-Cl-mediated coupling with carboxylic acids under triethylamine catalysis is employed, with yields up to 90% .
-
Key Data :
| Intermediate | Yield (%) | Purification Mobile Phase |
|---|---|---|
| 13a | 66 | MeOH/EtOAc/TEA (50/50/2) |
| 13b | 76 | MeOH/EtOAc/TEA (50/50/2) |
| 15g | 90 | TEA/EtOAc/MeOH (1/9/1) |
Q. How are this compound derivatives purified and characterized?
- Methodological Answer : Post-synthesis, crude products are purified using gradient silica gel chromatography. For example, derivatives like 15d are eluted with triethylamine/ethyl acetate/methanol (1/9/1, v/v/v) . Characterization involves ¹H/¹³C NMR for structural confirmation (e.g., δ 1.37–3.51 ppm for bipiperidinyl protons) and HRMS for molecular weight validation (e.g., C₂₄H₂₇FN₂O₃: calcd. 429.1843, found 429.1843) . Oxalate salt formation (mp 215–220°C) is used to enhance stability for biological assays .
Q. What spectroscopic and analytical techniques are critical for validating structural integrity?
- Methodological Answer : ¹H NMR in CDCl₃ or CD₃OD resolves bipiperidinyl methine protons (δ 3.12–4.30 ppm) and aromatic substituents (δ 6.83–8.68 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and hydroxyl groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., C₂₅H₂₉FN₂O₄: calcd. 440.2115) . Purity (>99%) is verified via chiral HPLC using Chiralcel OD columns with 2-propanol/hexane/Et₃N mobile phases .
Advanced Research Questions
Q. How are stereochemical challenges addressed during the synthesis of chiral this compound analogs?
-
Methodological Answer : Enantiomeric separation is achieved using Chiralcel OD columns (250 × 10 mm) with 2-propanol/hexane/Et₃N (1:4, v/v) at 5 mL/min. For (±)-14f, this yields enantiomers (>99% purity) with specific rotations ([α]D²⁰ = +14.0° for (+)-14f) . Temperature-controlled crystallization of oxalate salts further resolves diastereomers .
-
Key Data :
| Compound | Column | Mobile Phase | Purity (%) | [α]D²⁰ |
|---|---|---|---|---|
| (±)-14f | OD | 2-PrOH/hexane | >99 | ±14.0° |
| TZ3138 | OD | 2-PrOH/hexane | >99 | ±14.0° |
Q. What methodologies elucidate structure-activity relationships (SAR) for σ1 receptor binding?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., 4-fluorobenzoyl, 4-methoxyphenyl) and evaluating binding affinity via radioligand displacement assays. For example, 15d (Ki = 2.1 nM for σ1) shows enhanced selectivity over σ2 receptors (>100-fold) due to hydrophobic interactions from the bipiperidinyl core . Molecular docking (e.g., AutoDock Vina) identifies key hydrogen bonds between the hydroxyl group and Glu172 residues .
Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Mitigation strategies include:
- Lipophilicity Optimization : LogP adjustments via oxalate salt formation (e.g., 15e logP reduced from 3.1 to 1.8) .
- Metabolic Stability Assays : LC-MS/MS analysis of hepatic microsomal degradation (e.g., t₁/₂ = 45 min for 15f vs. 120 min for 15g) .
- In Vivo Pharmacokinetics : IV/PO dosing in rodent models to calculate AUC and bioavailability (<20% for polar derivatives) .
Q. What advanced chromatographic methods ensure reproducibility in analytical profiling?
- Methodological Answer : Reverse-phase HPLC (Supelcosil LC-ABZ C18) with acetonitrile/10 mM acetate buffer (pH 5.0, 70:30 v/v) at 1 mL/min achieves baseline separation of analogs (Rt = 4–12 min). System suitability tests (SST) require RSD <2% for retention times and peak asymmetry (1.0–1.2) . For photodegradation studies, forced degradation under UV light (254 nm, 48 h) monitors stability via area-under-curve (AUC) changes .
Contradiction Analysis in Data Interpretation
- Case Study : Discrepancies in σ1 receptor binding affinity between 15d (Ki = 2.1 nM) and 15e (Ki = 8.3 nM) despite structural similarity.
- Resolution :
- Steric Effects : 15e’s 4-methoxy group introduces torsional strain, reducing receptor fit (docking score ΔG = −9.1 kcal/mol vs. −11.3 for 15d) .
- Solubility : 15e’s lower solubility (0.12 mg/mL vs. 0.45 mg/mL for 15d) limits membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
